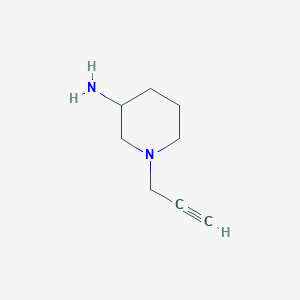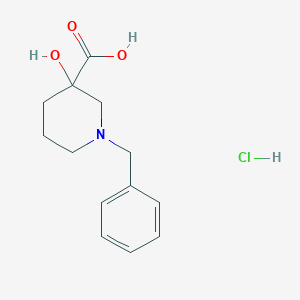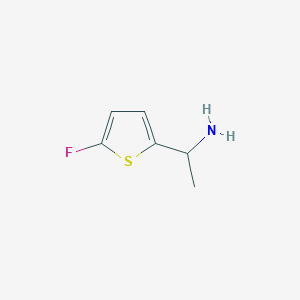![molecular formula C14H11ClF2O2 B1443005 [1,1'-Biphényl]-3-méthanol, 3'-chloro-6-(difluorométhoxy)- CAS No. 1155878-04-8](/img/structure/B1443005.png)
[1,1'-Biphényl]-3-méthanol, 3'-chloro-6-(difluorométhoxy)-
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study described the synthesis of a new compound, ethyl 6-chloro-3-fluoroimidazo . The title compound was characterized by spectroscopic techniques, and its single crystal was confirmed using X-ray diffraction (XRD) .Molecular Structure Analysis
The molecular structure of similar compounds has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
While specific chemical reactions involving “[1,1’-Biphenyl]-3-methanol, 3’-chloro-6-(difluoromethoxy)-” were not found, the compound likely participates in reactions similar to those of other biphenyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are crucial for understanding its behavior. While specific properties for “[1,1’-Biphenyl]-3-methanol, 3’-chloro-6-(difluoromethoxy)-” were not found, similar compounds have been analyzed. For instance, 3-Chloro-6-(difluoromethoxy)picolinic acid has a molecular weight of 223.5613664 .Applications De Recherche Scientifique
Recherche pharmaceutique
La présence du groupe difluorométhoxy dans ce composé est particulièrement intéressante dans la recherche pharmaceutique. La difluorométhylation est une modification clé dans la conception de médicaments, car elle peut modifier de manière significative la stabilité métabolique et l'activité biologique des médicaments . Le caractère attracteur d'électrons du groupe difluorométhoxy peut améliorer l'affinité de liaison aux cibles biologiques, faisant de “[1,1'-Biphényl]-3-méthanol, 3'-chloro-6-(difluorométhoxy)-” un échafaudage précieux pour le développement de nouveaux médicaments.
Agents antibactériens
Les dérivés du biphényle ont été étudiés pour leurs propriétés antibactériennes. Les analogues structurels de ce composé ont montré des activités inhibitrices puissantes contre les bactéries résistantes aux antibiotiques . Cela suggère que “[1,1'-Biphényl]-3-méthanol, 3'-chloro-6-(difluorométhoxy)-” pourrait être synthétisé et évalué comme un agent antimicrobien potentiel, en particulier dans la lutte contre les souches résistantes aux médicaments.
Fonctionnalisation tardive
La structure du composé se prête à une fonctionnalisation tardive, une technique utilisée pour introduire des groupes fonctionnels dans des molécules complexes sans perturber leur cadre de base. Ceci est particulièrement utile dans la synthèse de molécules organiques complexes avec des applications potentielles en chimie médicinale et en science des matériaux .
Méthodologie de synthèse
Le développement de nouvelles méthodologies de synthèse nécessite souvent des composés qui peuvent servir de substrats de test. “[1,1'-Biphényl]-3-méthanol, 3'-chloro-6-(difluorométhoxy)-” pourrait être utilisé pour développer et optimiser de nouvelles réactions, en particulier celles impliquant la formation de liaisons C–F ou une fonctionnalisation sélective .
Mécanisme D'action
Target of Action
It is known that similar biphenyl and dibenzofuran derivatives have shown potent antibacterial activities against prevalent antibiotic-resistant gram-positive and gram-negative pathogens .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes that inhibit the growth of the pathogens .
Biochemical Pathways
Similar polychlorinated biphenyls (pcbs) are known to be degraded by microorganisms through a complex metabolic network . The key enzymes involved in this process include biphenyl 2,3-dioxygenases, which have been intensively characterized .
Pharmacokinetics
The pharmacokinetics of similar compounds would be influenced by factors such as the compound’s molecular weight, which for [1,1’-biphenyl]-3-methanol, 3’-chloro-6-(difluoromethoxy)- is 204652 .
Result of Action
Similar compounds have been found to exhibit potent antibacterial activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [1,1’-Biphenyl]-3-methanol, 3’-chloro-6-(difluoromethoxy)-. For instance, the process of difluoromethylation, which involves the formation of X–CF 2 H bonds where X can be C (sp), C (sp 2 ), C (sp 3 ), O, N or S, has been found to be influenced by various factors, including the presence of metal-based methods .
Avantages Et Limitations Des Expériences En Laboratoire
[1,1'-Biphenyl]-3-methanol, 3'-chloro-6-(difluoromethoxy)- has a number of advantages and limitations for lab experiments. One of the main advantages of the compound is its versatility. It can be used in a variety of experiments, including synthesis, biochemical and physiological studies, and drug development. Additionally, the compound is relatively easy to synthesize and isolate, making it a useful tool in research. However, the compound is not without its limitations. The compound has a relatively low yield, and the reaction can be difficult to control. Additionally, the compound is relatively expensive, making it cost-prohibitive for some experiments.
Orientations Futures
There are a number of potential future directions for [1,1'-Biphenyl]-3-methanol, 3'-chloro-6-(difluoromethoxy)- research. One potential direction is to further investigate the biochemical and physiological effects of the compound. Additionally, more research could be done to investigate the compound’s interactions with various drugs and to explore its potential therapeutic applications. Furthermore, further research could be done to investigate the compound’s potential as a drug delivery vehicle. Finally, more research could be done to explore the compound’s potential as a synthetic tool for the synthesis of various compounds.
Safety and Hazards
Propriétés
IUPAC Name |
[3-(3-chlorophenyl)-4-(difluoromethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF2O2/c15-11-3-1-2-10(7-11)12-6-9(8-18)4-5-13(12)19-14(16)17/h1-7,14,18H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDQYXVGTURVRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C=CC(=C2)CO)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



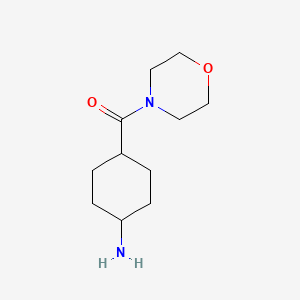

amine hydrochloride](/img/structure/B1442928.png)
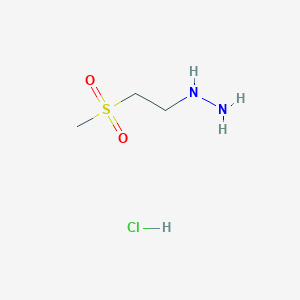
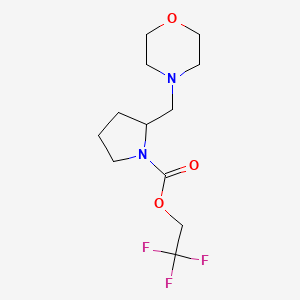


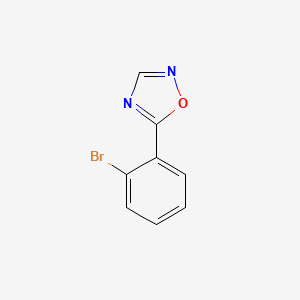
![[5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid](/img/structure/B1442939.png)
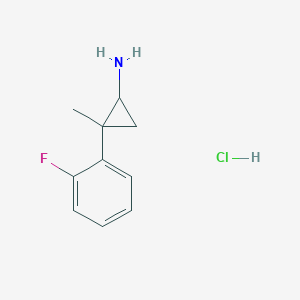
![4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]aniline](/img/structure/B1442941.png)
